Difetarsone (CAS 3639-19-8), systematically known as 1,2-bis(p-arsonophenylamino)ethane, is a specialized bis-arsonic acid derivative historically recognized for its antiprotozoal and anthelmintic properties [1]. In contemporary chemical procurement, it is primarily sourced as a rigid organoarsenic building block, a reference standard for veterinary pharmacology, and a bidentate ligand for advanced coordination chemistry . Characterized by its dual arsonic acid functional groups and stable ethylenediamine linker, Difetarsone offers distinct cross-linking capabilities and high thermal stability (melting point >250 °C) compared to simpler mono-arsenicals, making it a critical material for specific synthetic and analytical workflows [1].
Procuring standard mono-arsonic acids (such as carbarsone or arsanilic acid) as substitutes for Difetarsone fundamentally compromises applications requiring multi-dentate coordination or high hydrolytic stability [1]. While mono-arsenicals act as terminal ligands that halt polymer chain growth in materials synthesis, Difetarsone’s bis-arsonic structure acts as a bridging unit essential for forming robust metal-organic frameworks (MOFs) and cross-linked organoarsenical resins[2]. Furthermore, common substitutes containing ureido or amide linkages are highly prone to degradation under aggressive solvothermal conditions, whereas Difetarsone’s secondary amine backbone remains intact, ensuring reproducible performance and preventing yield loss in both synthetic and analytical environments [1].
In the synthesis of organoarsenic coordination polymers, the number of coordinating sites per molecule dictates the structural outcome. Difetarsone provides two terminal arsonic acid (-AsO3H2) groups per molecule, enabling it to function as a bridging ligand[1]. In contrast, common baseline substitutes like Carbarsone or Arsanilic acid possess only a single arsonic acid group [2]. When reacted with transition metals, mono-arsonic acids typically form discrete, low-dimensionality complexes or terminate chain growth, whereas Difetarsone strictly enforces multi-dimensional cross-linking[1].
| Evidence Dimension | Arsonic acid coordinating sites per molecule |
| Target Compound Data | 2 sites (Bis-arsonic acid) |
| Comparator Or Baseline | Carbarsone / Arsanilic acid (1 site, Mono-arsonic acid) |
| Quantified Difference | 100% increase in primary coordination sites, enabling bridging vs. termination |
| Conditions | Metal-organic framework (MOF) or coordination polymer synthesis |
Procurement of this specific bis-arsonic architecture is mandatory for materials scientists aiming to build continuous organoarsenical networks rather than discrete molecular complexes.
Chemical stability under extreme pH and temperature is a critical selection criterion for precursors used in harsh synthetic environments. Difetarsone utilizes a robust N,N'-ethylenediamine linkage connecting the two phenyl rings, which is highly resistant to hydrolytic cleavage [1]. Conversely, Carbarsone relies on a ureido (-NH-CO-NH2) linkage, which readily hydrolyzes into arsanilic acid, ammonia, and carbon dioxide when subjected to strong aqueous bases or acids at elevated temperatures [2]. Consequently, Difetarsone maintains its full structural integrity under conditions that completely degrade ureido-based analogs [1].
| Evidence Dimension | Linkage susceptibility to basic/acidic hydrolysis |
| Target Compound Data | Highly stable (secondary amine backbone resists cleavage) |
| Comparator Or Baseline | Carbarsone (Ureido linkage undergoes rapid hydrolysis at extreme pH with heat) |
| Quantified Difference | Prevention of backbone fragmentation during extreme-pH processing |
| Conditions | Refluxing aqueous acid/base or high-temperature solvothermal synthesis |
Buyers developing processes that require prolonged exposure to aggressive solvents or extreme pH must select Difetarsone to prevent precursor degradation and yield loss.
The solubility profile of an organoarsenical dictates its usability in aqueous assays and formulations. In its free acid form, Difetarsone exhibits poor aqueous solubility (LogP ≈ -1.05, highly crystalline), making it suitable for solid-state applications or organic solvent extraction [3]. However, because it contains four acidic protons across its two arsonic acid groups, it can be quantitatively converted into its sodium salt (e.g., Difetarsone disodium, CAS 515-76-4) [1]. This conversion increases its aqueous solubility by orders of magnitude, a flexibility not as broadly achievable with neutral organoarsenicals like Nitarsone [2].
| Evidence Dimension | Aqueous solubility modulation |
| Target Compound Data | Tunable from <1 mg/mL (free acid) to >50 mg/mL (sodium salt) |
| Comparator Or Baseline | Neutral organoarsenicals (e.g., Nitarsone) (Fixed, low aqueous solubility profile) |
| Quantified Difference | Orders-of-magnitude increase in aqueous solubility upon simple base neutralization |
| Conditions | Aqueous formulation at standard temperature and pressure |
This dual-state solubility allows formulation chemists and analytical labs to utilize a single procured compound for both lipophilic organic workflows and highly concentrated aqueous systems.
Directly leveraging its bis-arsonic acid structure and denticity, Difetarsone is a highly effective choice for synthesizing multi-dimensional metal-organic frameworks (MOFs) where bridging ligands are required to connect metal nodes[1].
Utilizing its stable, non-hydrolyzable backbone and tunable aqueous solubility, it serves as a reliable analytical standard for HPLC and mass spectrometry when quantifying legacy anthelmintic and antiamoebic agents in biological matrices [2].
Thanks to its resistance to ureido-cleavage, Difetarsone is highly suited for materials science applications that require prolonged heating in strongly acidic or basic aqueous environments, where other mono-arsenicals would degrade [1].